
Huwentoxin XVI
Descripción general
Descripción
Huwentoxin XVI is a neurotoxic peptide derived from the venom of the Chinese tarantula, Ornithoctonus huwena. This compound is composed of 39 amino acid residues, including six cysteines that form three disulfide bridges. This compound is known for its potent and selective inhibition of N-type calcium channels, making it a valuable tool in neuropharmacology .
Mecanismo De Acción
Target of Action
Huwentoxin XVI, a neurotoxic peptide found in the venom of the Chinese bird spider Haplopelma schmidti , primarily targets N-type calcium channels . These channels play crucial roles in the control of neurotransmission release and transmission of pain signals to the central nervous system .
Mode of Action
This compound interacts with its targets by specifically inhibiting N-type calcium channels in rat dorsal root ganglion cells . The inhibitory effect of this compound on N-type calcium channel currents is dose-dependent and similar to that of other toxins like CTx-GVIA and CTx-MVIIA . These peptides exhibit markedly different degrees of reversibility after block . This compound has no effect on voltage-gated T-type calcium channels, potassium channels, or sodium channels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the calcium signaling pathway. By inhibiting N-type calcium channels, this compound disrupts the normal flow of calcium ions, which are crucial for various cellular processes including neurotransmission .
Pharmacokinetics
It is known that this compound can be administered via intraperitoneal injection , suggesting that it can be absorbed and distributed throughout the body. The impact of these properties on the bioavailability of this compound is currently unknown and may be a subject of future research.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of normal calcium ion flow through N-type calcium channels . This disruption can lead to significant analgesic responses, as observed in rats subjected to formalin-induced inflammation pain . This compound treatment also changed withdrawal latency in hot plate tests . Intriguingly, it was found that intramuscular injection of the toxin reduced mechanical allodynia induced by incisional injury in Von Frey test .
Análisis Bioquímico
Biochemical Properties
Huwentoxin XVI is a highly reversible and selective antagonist of mammalian N-type calcium channels, with an IC50 of approximately 60 nM . It does not affect voltage-gated T-type calcium channels, potassium channels, or sodium channels .
Cellular Effects
This compound specifically blocks N-type calcium channels in rat dorsal root ganglion cells . These channels play crucial roles in controlling neurotransmitter release and transmitting pain signals to the central nervous system .
Molecular Mechanism
The molecular mechanism of this compound involves its specific inhibition of N-type calcium channels . By blocking these channels, this compound can control the release of neurotransmitters and the transmission of pain signals .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Huwentoxin XVI is typically purified and characterized from the venom of Ornithoctonus huwena. The purification process involves ion-exchange chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC). The venom is first extracted and then subjected to these chromatographic techniques to isolate this compound .
Industrial Production Methods: Industrial production of this compound is not widely documented, as it is primarily obtained from natural sources. advancements in peptide synthesis and recombinant DNA technology may offer potential methods for large-scale production in the future.
Análisis De Reacciones Químicas
Types of Reactions: Huwentoxin XVI primarily interacts with biological targets rather than undergoing traditional chemical reactions like oxidation, reduction, or substitution. Its primary mode of action involves binding to N-type calcium channels.
Common Reagents and Conditions: The isolation and purification of this compound involve reagents such as buffers for maintaining pH, and solvents like acetonitrile and water for chromatography.
Major Products Formed: The major product of interest is the purified this compound peptide itself, which is used for various scientific and medical applications.
Aplicaciones Científicas De Investigación
Chemical Structure and Mechanism of Action
Huwentoxin XVI is composed of 39 amino acid residues, featuring six cysteine residues that form three disulfide bridges. This unique structure contributes to its stability and biological activity. The primary mechanism of action involves the blockade of N-type calcium channels (CaV2.2), which play a pivotal role in neurotransmitter release and pain signal transmission within the central nervous system. Electrophysiological studies have shown that HWTX-XVI can inhibit these channels with an IC50 value of approximately 60 nM, demonstrating a high degree of potency and specificity for N-type channels over other types, such as T-type or sodium channels .
Analgesic Properties
HWTX-XVI has been extensively studied for its analgesic properties. Research indicates that intraperitoneal administration of HWTX-XVI significantly reduces pain responses in various animal models. For instance, it has shown efficacy in formalin-induced pain models, where it produced dose-dependent antinociceptive effects during phase II of the formalin test. Additionally, it has been effective in alleviating mechanical allodynia following incisional injury, suggesting its potential utility in postoperative pain management .
Comparative Analysis with Other Analgesics
To better understand the potential applications of HWTX-XVI in clinical settings, a comparative analysis with other known analgesics is beneficial. The following table summarizes key characteristics of HWTX-XVI alongside other analgesics:
Characteristic | This compound | Ziconotide (ω-conotoxin MVIIA) | Morphine |
---|---|---|---|
Source | Tarantula venom | Cone snail venom | Opium poppy |
Mechanism of Action | N-type Ca²+ channel blocker | N-type Ca²+ channel blocker | μ-opioid receptor agonist |
Analgesic Potency | High | High | High |
Side Effects | Low | CNS-related side effects | Addiction potential |
Reversibility | High | Moderate | Low |
This table highlights that while both HWTX-XVI and ziconotide target N-type calcium channels, HWTX-XVI exhibits a higher reversibility rate and potentially lower side effects compared to traditional opioids like morphine, which are associated with significant addiction risks.
Case Studies and Research Findings
Multiple studies have reported on the efficacy and safety profile of HWTX-XVI:
- Formalin Test Study : A study demonstrated that administration of HWTX-XVI resulted in significant reductions in pain behaviors during phase II of the formalin test in rats, indicating potent analgesic effects without the adverse side effects commonly associated with opioids .
- Electrophysiological Assays : In vitro studies using rat dorsal root ganglion cells confirmed that HWTX-XVI selectively inhibited N-type calcium channel currents without affecting T-type or sodium channels, underscoring its specificity as a therapeutic agent .
- Chronic Pain Models : Research indicated that repeated administration of HWTX-XVI could maintain analgesic effects over time without developing tolerance, a common issue with many opioid treatments .
Comparación Con Compuestos Similares
- Huwentoxin I
- Huwentoxin III
- Huwentoxin IV
Comparison: Huwentoxin XVI is unique among its counterparts due to its high selectivity for N-type calcium channels and its reversible binding properties. While other Huwentoxins also target calcium channels, this compound’s specific inhibition of N-type channels and its potent analgesic effects set it apart .
Actividad Biológica
Huwentoxin XVI (HWTX-XVI) is a neurotoxin derived from the venom of the Chinese tarantula, Ornithoctonus huwena. This compound has garnered significant attention due to its specific action on N-type calcium channels, which are crucial in pain transmission and neurotransmitter release. The following sections provide a comprehensive overview of the biological activity of HWTX-XVI, including its structure, mechanism of action, analgesic properties, and potential therapeutic applications.
Structure and Composition
This compound is composed of 39 amino acid residues , featuring six cysteine residues that form three disulfide bridges. This structural configuration is critical for its biological function, as it stabilizes the peptide and enhances its interaction with target ion channels .
HWTX-XVI specifically inhibits N-type voltage-gated calcium channels (VGCCs), which are primarily expressed in dorsal root ganglion (DRG) neurons. The inhibition occurs through a reversible mechanism, allowing for the restoration of channel activity after the toxin is removed. The IC50 value for HWTX-XVI on N-type calcium channels in rat DRG cells is approximately 60 nM , indicating a potent inhibitory effect .
Comparison with Other Toxins
Toxin | Source | Target Channel | IC50 (nM) | Reversibility |
---|---|---|---|---|
This compound | Ornithoctonus huwena | N-type VGCC | 60 | High |
CTx-GVIA | Cone snail venom | N-type VGCC | ~20 | Moderate |
CTx-MVIIA | Cone snail venom | N-type VGCC | ~30 | Low |
Analgesic Properties
The analgesic effects of HWTX-XVI have been extensively studied in various animal models. Notably, intraperitoneal administration of HWTX-XVI has shown significant antinociceptive effects in formalin-induced pain models. The toxin effectively reduces pain responses in both phases of the formalin test, although its efficacy is more pronounced in phase II, which reflects inflammatory pain .
Case Studies and Experimental Findings
- Formalin-Induced Pain Model : Rats treated with HWTX-XVI exhibited a marked decrease in pain behaviors compared to controls. The toxin's effects were dose-dependent, demonstrating its potential as an analgesic agent.
- Hot Plate Test : In this thermal nociception test, HWTX-XVI treatment resulted in increased withdrawal latencies, indicating effective modulation of thermal pain without affecting motor coordination .
- Incisional Injury Model : HWTX-XVI significantly alleviated mechanical allodynia in rats following surgical incision, showcasing its potential for treating post-operative pain .
Safety Profile and Side Effects
One of the notable advantages of HWTX-XVI is its safety profile. Unlike other analgesics such as morphine or ziconotide, which can cause severe side effects including motor dysfunction and addiction potential, HWTX-XVI has shown minimal side effects at therapeutic doses. No significant motor coordination impairments were observed in treated animals .
Potential Therapeutic Applications
Given its specific action on N-type VGCCs and favorable safety profile, HWTX-XVI holds promise as a candidate for developing new analgesic therapies for chronic pain conditions. Its reversible nature allows for controlled modulation of calcium channel activity, making it a potential tool for researchers aiming to create targeted pain management strategies .
Propiedades
IUPAC Name |
2-[[2-[[2-[[2a-amino-7,37-bis(4-aminobutyl)-69-(2-amino-2-oxoethyl)-28,99-di(butan-2-yl)-57-(3-carbamimidamidopropyl)-72,93-bis(2-carboxyethyl)-66,75-bis(carboxymethyl)-16-(1-hydroxyethyl)-10a,40-bis(hydroxymethyl)-34,43,46-tris[(4-hydroxyphenyl)methyl]-22-(1H-imidazol-4-ylmethyl)-31-(1H-indol-3-ylmethyl)-4,16a,19-tris(2-methylpropyl)-1a,2,5,8,8a,11a,14,14a,17,17a,20,20a,23,26,27a,29,32,35,38,41,44,47,56,59,65,68,71,74,77,80,86,89,92,95,98-pentatriacontaoxo-19a,87-di(propan-2-yl)-4a,5a,23a,24a,51,52-hexathia-a,3,6,9,9a,12a,15,15a,18,18a,21,21a,24,26a,27,30,33,36,39,42,45,48,55,58,64,67,70,73,76,79,85,88,91,94,97-pentatriacontazahexacyclo[76.43.4.254,107.09,13.060,64.081,85]heptacosahectane-49-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C196H292N50O56S6/c1-16-102(13)158-188(294)211-85-148(255)213-121(58-60-152(259)260)162(268)208-86-150(257)239-157(101(11)12)194(300)246-69-31-40-145(246)186(292)237-142-94-307-308-95-143-182(288)221-126(71-98(5)6)169(275)219-123(36-22-26-64-199)192(298)244-67-30-41-146(244)187(293)243-160(104(15)249)191(297)229-127(72-99(7)8)170(276)226-133(78-110-83-205-96-212-110)163(269)209-87-151(258)240-159(103(14)17-2)190(296)230-132(77-109-82-207-117-33-19-18-32-115(109)117)175(281)223-128(73-105-42-50-111(250)51-43-105)171(277)216-119(35-21-25-63-198)166(272)233-138(89-248)179(285)224-130(75-107-46-54-113(252)55-47-107)173(279)222-131(76-108-48-56-114(253)57-49-108)174(280)235-139(180(286)225-129(74-106-44-52-112(251)53-45-106)172(278)215-118(34-20-24-62-197)165(271)220-124(195(301)302)37-23-27-65-200)92-305-306-93-141(184(290)236-140(91-304-303-90-116(201)161(267)242-158)183(289)232-137(88-247)164(270)210-84-149(256)214-125(70-97(3)4)178(284)241-156(100(9)10)189(295)238-143)234-167(273)120(38-28-66-206-196(203)204)218-185(291)144-39-29-68-245(144)193(299)136(81-155(265)266)231-176(282)134(79-147(202)254)227-168(274)122(59-61-153(261)262)217-177(283)135(80-154(263)264)228-181(142)287/h18-19,32-33,42-57,82-83,96-104,116,118-146,156-160,207,247-253H,16-17,20-31,34-41,58-81,84-95,197-201H2,1-15H3,(H2,202,254)(H,205,212)(H,208,268)(H,209,269)(H,210,270)(H,211,294)(H,213,255)(H,214,256)(H,215,278)(H,216,277)(H,217,283)(H,218,291)(H,219,275)(H,220,271)(H,221,288)(H,222,279)(H,223,281)(H,224,285)(H,225,286)(H,226,276)(H,227,274)(H,228,287)(H,229,297)(H,230,296)(H,231,282)(H,232,289)(H,233,272)(H,234,273)(H,235,280)(H,236,290)(H,237,292)(H,238,295)(H,239,257)(H,240,258)(H,241,284)(H,242,267)(H,243,293)(H,259,260)(H,261,262)(H,263,264)(H,265,266)(H,301,302)(H4,203,204,206) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUFUDFTZMBKGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NC3CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N4CCCC4C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC6=CNC=N6)CC(C)C)C(C)O)CCCCN)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC3=O)CO)CC(C)C)C(C)C)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N7CCCC7C(=O)NC(C(=O)N2)CCCNC(=N)N)CC(=O)O)CC(=O)N)CCC(=O)O)CC(=O)O)C(C)C)CCC(=O)O)C(C)CC)N)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)CC9=CC=C(C=C9)O)CC1=CC=C(C=C1)O)CO)CCCCN)CC1=CC=C(C=C1)O)CC1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C196H292N50O56S6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4437 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.